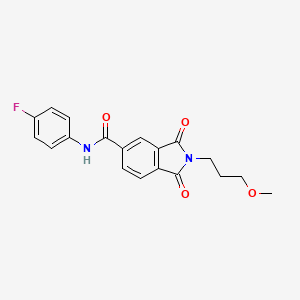

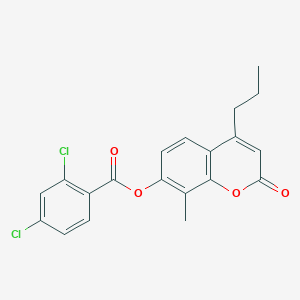

![molecular formula C10H9N3O4S3 B4628214 2-甲基-5-{[4-(甲基磺酰基)-2-硝基苯基]硫代}-1,3,4-噻二唑](/img/structure/B4628214.png)

2-甲基-5-{[4-(甲基磺酰基)-2-硝基苯基]硫代}-1,3,4-噻二唑

描述

Thiadiazoles, including the molecule of interest, are recognized for their diverse chemical properties and potential for applications across various fields. The molecule "2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole" is part of the thiadiazole family, compounds known for their broad spectrum of biological activities and applications in materials science.

Synthesis Analysis

The synthesis of thiadiazoles, including our molecule of interest, involves multiple steps, including ring-opening reactions of thiadiazole derivatives to form thioketene intermediates. These intermediates can then react with secondary amines forming various substituted thiadiazoles. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce a thioketene intermediate, which can further react to form various derivatives (Androsov, 2008).

Molecular Structure Analysis

Studies on the molecular structure of thiadiazole derivatives reveal that these molecules can exhibit different stabilizing interactions within their crystals. For instance, compounds with a phenylsulfonyl group connected to a nitroimidazole or nitro-1,3-thiazole ring show varying stabilizing interactions, which are critical for understanding the molecule's reactivity and properties (Crozet et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives can be influenced by the nitroaryl unit and the pendent group on the thiadiazole ring. These factors dramatically impact the molecule's activity, as seen in studies evaluating the anti-Helicobacter pylori activity of various thiadiazole derivatives (Foroumadi et al., 2008).

Physical Properties Analysis

Investigations into the physical properties of thiadiazole derivatives, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, highlight the importance of N–H⋯S hydrogen bonds in forming molecular chains in the solid state. These interactions are crucial for the physical stability and properties of these compounds (Hipler et al., 2003).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are significantly influenced by their structure. For example, studies on the antifungal activity of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles demonstrate how structural variations can lead to compounds with potent activity against fungal strains, showcasing the chemical versatility of thiadiazole derivatives (Foroumadi et al., 2011).

科学研究应用

合成和利尿活性

一项研究重点关注取代的1,3,4-噻二唑的合成和利尿活性。该研究表明,1,3,4-噻二唑衍生物,特别是那些具有5-甲基取代的衍生物,作为新的利尿剂显示出有希望的结果。该研究详细阐述了水和电解质的尿液排泄增加,突出了这些化合物呈现的显着利尿活性,尤其是在5-甲基-1,3,4-噻二唑的2-硫代酸酯基团上的对硝基取代苯环(Ergena、Rajeshwar 和 Solomon,2022)。

抗菌应用

另一个研究领域涉及2-氨基-5-巯基-1,3,4-噻二唑衍生物的合成和初步抗菌研究。这些化合物,包括结构类似于2-甲基-5-{[4-(甲基磺酰基)-2-硝基苯基]硫代}-1,3,4-噻二唑的化合物,已被设计和合成,希望表现出抗菌和抗真菌活性。这项研究强调了1,3,4-噻二唑衍生物在治疗各种病理状况(包括炎症、疼痛或高血压)中的潜力,因为它们作为抗菌、抗癌、抗真菌、抗炎和抗抑郁剂的广泛应用(Ameen 和 Qasir,2017)。

缓蚀

进一步的研究探索了1,3,4-噻二唑作为缓蚀剂的用途。关于新的2,5-二取代的1,3,4-噻二唑对酸性溶液中低碳钢腐蚀行为的影响的研究证明了它们作为有效缓蚀剂的潜力。该研究详细说明了某些衍生物如何表现出良好的抑制性能,有助于保护金属免受腐蚀,从而将其应用扩展到工业和环境保护措施(Bentiss、Lebrini、Lagrenée、Traisnel、Elfarouk 和 Vezin,2007)。

荧光化学传感器开发

另一个引人入胜的应用是荧光化学传感器的开发。研究已经引入了苯并噻二唑基席夫碱受体用于 Al3+ 离子的开启荧光比色检测。这些化学传感器展示了快速响应、出色的选择性和灵敏度,为它们在检测有害化合物和金属以及潜在的生物分子科学中的应用铺平了道路(Manna、Chowdhury 和 Patra,2020)。

属性

IUPAC Name |

2-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S3/c1-6-11-12-10(18-6)19-9-4-3-7(20(2,16)17)5-8(9)13(14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFORJYPUUZTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

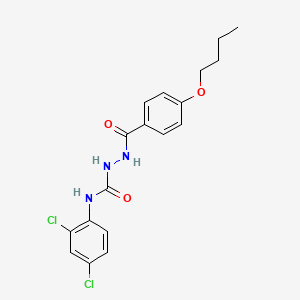

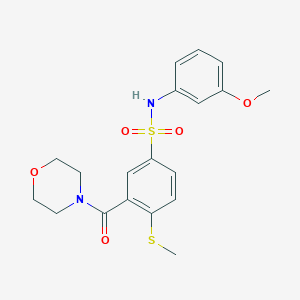

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)

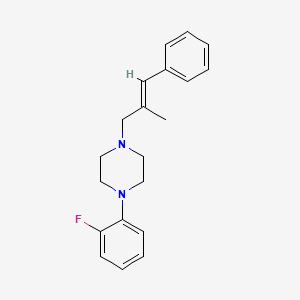

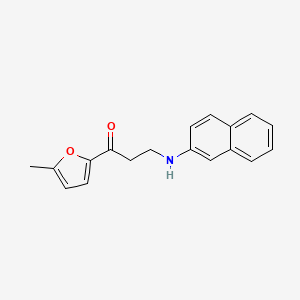

![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

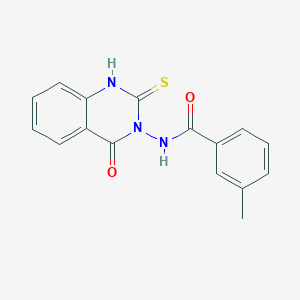

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)

![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)

![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)